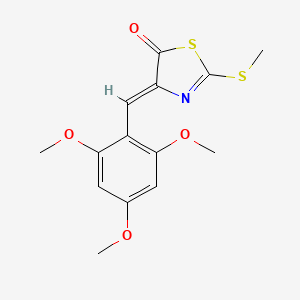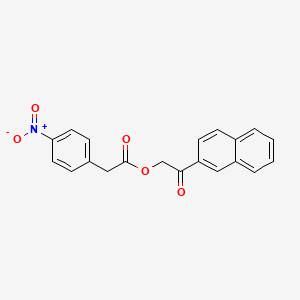![molecular formula C17H17N3O B5860586 N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide](/img/structure/B5860586.png)
N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide is a compound of significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and therapeutic potential.
Mechanism of Action
Target of Action
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide is a complex compound with potential biological activity. Similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been shown to have significant biological and therapeutic value .
Mode of Action
For instance, some imidazo[1,2-a]pyridine derivatives have been found to inhibit COX-2, an enzyme that plays a role in inflammation and pain .
Biochemical Pathways
Related compounds have been shown to affect the arachidonic acid cascade, a key biochemical pathway involved in inflammation and pain .
Result of Action
Related compounds have been shown to have significant anti-inflammatory effects, potentially through the inhibition of cox-2 .
Biochemical Analysis
Biochemical Properties
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclooxygenase (COX) enzymes, particularly COX-2. The compound acts as a selective inhibitor of COX-2, which is involved in the conversion of arachidonic acid to inflammatory mediators . By inhibiting COX-2, N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide reduces the production of prostaglandins, thereby exhibiting anti-inflammatory properties. Additionally, the compound may interact with other proteins involved in inflammatory pathways, further enhancing its therapeutic potential.
Molecular Mechanism
The molecular mechanism of action of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide involves several key interactions at the molecular level. The compound binds to the active site of COX-2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the conversion of arachidonic acid to prostaglandin H2, thereby inhibiting the downstream production of pro-inflammatory prostaglandins. Additionally, N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide may interact with other biomolecules, such as transcription factors and signaling proteins, leading to changes in gene expression and cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide typically involves the condensation of 2-aminopyridine with α-bromoketones. One common method is the one-pot synthesis from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions in the presence of Na2CO3, yielding the corresponding imidazo[1,2-a]pyridines in excellent yields ranging from 72% to 89% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as gold catalysts for oxidation reactions.
Bases: Such as Na2CO3 for condensation reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines and their derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridin-3-yl-acetic acids: Such as zolpidem and alpidem, used for their sedative and anxiolytic properties.
Imidazo[2,1-b]thiazoles: Known for their cytotoxic activity against cancer cell lines.
Uniqueness
N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide is unique due to its specific structural features and the range of biological activities it exhibits. Its selective inhibition of COX-2 and potential antifungal properties make it a compound of interest for further research and development.
Properties
IUPAC Name |
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-8-15(21)19-17-16(13-9-4-3-5-10-13)18-14-11-6-7-12-20(14)17/h3-7,9-12H,2,8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGVSRGDLAZWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B5860514.png)


![N-(4-chlorophenyl)-2-[(4-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5860533.png)
![2-[(4-methylsulfanylphenyl)methyl-propylamino]ethanol](/img/structure/B5860535.png)
![{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5860547.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5860553.png)

![3-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid](/img/structure/B5860563.png)
![N-(3-chlorophenyl)-2-[(2-methoxyacetyl)amino]benzamide](/img/structure/B5860577.png)
![2,4-dichloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5860579.png)
![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5860592.png)

